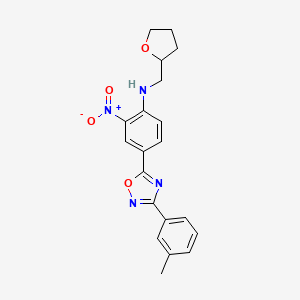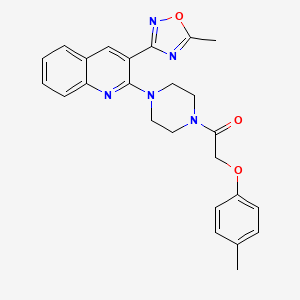
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as DMQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQD is a quinoline-based compound that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to inhibit the activity of various kinases, which are enzymes that play a critical role in cell signaling and regulation.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in lab experiments is its broad range of biochemical and physiological effects. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have anti-cancer, neuroprotective, and anti-inflammatory properties, making it a versatile compound for use in various research applications. However, one of the limitations of using N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Additionally, N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide may have potential applications in the development of new cancer treatments, as it has been shown to inhibit the growth and proliferation of various cancer cells. Further research is needed to fully understand the mechanisms of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide and its potential applications in various research fields.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide can be synthesized using a multistep process that involves the reaction of 2-hydroxy-7-methylquinoline with 2,5-dimethylbenzoyl chloride. The resulting product is then purified using various chromatographic techniques to obtain the final compound.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been used in a variety of scientific research applications, including studies on cancer, Alzheimer's disease, and Parkinson's disease. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-10-12-21-15-22(25(29)27-23(21)13-17)16-28(24-14-18(2)9-11-19(24)3)26(30)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRBCHCFAFUNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=C(C=CC(=C3)C)C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7693375.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)







![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)
![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)

![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)